molecular formula C11H16N2O2S B195563 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline CAS No. 334981-10-1

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

Cat. No.: B195563
CAS No.: 334981-10-1
M. Wt: 240.32 g/mol
InChI Key: VNSKHALYBQZMFW-UHFFFAOYSA-N
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Description

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline is an organic compound with the molecular formula C11H16N2O2S. It is characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further connected to a methyl group and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline typically involves the reaction of 4-nitrobenzyl chloride with pyrrolidine in the presence of a base, followed by reduction of the nitro group to an amine. The sulfonylation step is then carried out using a sulfonyl chloride reagent under basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aniline moiety may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Uniqueness: 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline is unique due to the presence of the pyrrolidine ring and sulfonyl group, which confer specific chemical reactivity and potential bioactivity. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

4-(pyrrolidin-1-ylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSKHALYBQZMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458020
Record name 4-[(Pyrrolidine-1-sulfonyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334981-10-1
Record name 4-[(1-Pyrrolidinylsulfonyl)methyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334981-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((1-Pyrrolidinylsulfonyl)methyl)benzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Pyrrolidine-1-sulfonyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((1-PYRROLIDINYLSULFONYL)METHYL)BENZENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EU666P9ND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline as revealed by the research?

A1: The research elucidates several key structural features of PSMA []:

  • Molecular Conformation: The molecule exhibits near planarity with a dihedral angle of 26.70(14)° between the pyrrolidine and benzene rings []. This planarity might influence its interactions with potential binding sites.
  • Hydrogen Bonding: Strong N-H···O hydrogen bonds between molecules result in the formation of continuous 2D sheets with R22(18) ring motifs []. These interactions likely contribute to the stability of the crystal lattice.
  • C-H···π Interactions: Weaker C-H···π interactions are also present, leading to a 3D network within the crystal structure []. These interactions further influence the packing arrangement of PSMA molecules.

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